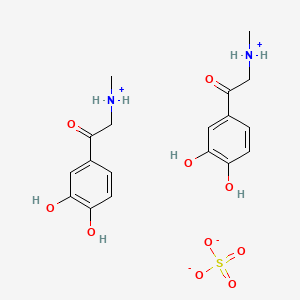

Bis((2-(3,4-dihydroxyphenyl)-2-oxoethyl)methylammonium) sulphate

Description

Bis((2-(3,4-dihydroxyphenyl)-2-oxoethyl)methylammonium) sulphate is a quaternary ammonium salt characterized by two catechol-derived (3,4-dihydroxyphenyl) moieties linked via oxoethyl groups to methylammonium cations, balanced by a sulphate anion. These analogs share key features, including aromatic hydroxyl groups and quaternary ammonium structures, which are critical for their physicochemical and biological properties.

Properties

CAS No. |

93778-16-6 |

|---|---|

Molecular Formula |

C18H24N2O10S |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-methylazanium;sulfate |

InChI |

InChI=1S/2C9H11NO3.H2O4S/c2*1-10-5-9(13)6-2-3-7(11)8(12)4-6;1-5(2,3)4/h2*2-4,10-12H,5H2,1H3;(H2,1,2,3,4) |

InChI Key |

RDJANFDMGBFNOM-UHFFFAOYSA-N |

Canonical SMILES |

C[NH2+]CC(=O)C1=CC(=C(C=C1)O)O.C[NH2+]CC(=O)C1=CC(=C(C=C1)O)O.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-ethylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of bis(2-ethylhexyl) phthalate involves continuous esterification processes. The reaction is carried out in large reactors where phthalic anhydride and 2-ethylhexanol are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) phthalate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.

Oxidation: This compound can be oxidized to form phthalic acid derivatives.

Substitution: Bis(2-ethylhexyl) phthalate can undergo substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Various nucleophiles under appropriate conditions.

Major Products

Hydrolysis: Phthalic acid and 2-ethylhexanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalates.

Scientific Research Applications

Bis(2-ethylhexyl) phthalate has numerous applications in scientific research, including:

Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.

Biology: Studied for its effects on biological systems, particularly its endocrine-disrupting properties.

Medicine: Investigated for its potential health effects, including its role as an endocrine disruptor.

Industry: Widely used in the manufacture of flexible plastics, cables, and synthetic leather.

Mechanism of Action

Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, increasing their flexibility and durability. In biological systems, it can mimic or interfere with the action of natural hormones, leading to endocrine disruption. This occurs through binding to hormone receptors and altering the normal signaling pathways.

Comparison with Similar Compounds

Quaternary Ammonium Salts with Catechol Moieties

[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]methylammonium chloride (CAS 62-13-5)

- Structure : Features a single catechol-oxoethyl-methylammonium cation paired with chloride.

- Applications : Used in niche chemical syntheses and referenced in occupational safety guidelines (e.g., GBZ 2.1—2007) due to its stability and solubility in polar solvents .

- Key Differences : The chloride counterion confers higher solubility in water compared to the sulphate variant. However, sulphate salts generally exhibit greater thermal stability and lower hygroscopicity .

- Bis[(R,S)-(±)-β-hydroxy-α-methylphenethyl)methylammonium] Sulphate (CAS 54553-90-1) Structure: A bis-quaternary ammonium sulphate with β-hydroxy-α-methylphenethyl groups.

Phosphonothioate Derivatives

- O-2,2-Dimethylpropyl methylphosphonothioic acid, dicyclohexylammonium salt (CAS 75-84-3-M2B41-S-103-69-5) Structure: Combines phosphonothioic acid with a dicyclohexylammonium cation. Comparison: Unlike the target compound, this derivative lacks aromatic hydroxyl groups and instead incorporates sulfur-phosphorus bonds, which are associated with pesticidal and nerve-agent properties .

- Comparison: The presence of fluorine enhances electronegativity and reactivity, contrasting sharply with the sulphate-based stabilization in the target compound .

Data Table: Comparative Properties of Key Compounds

Research Findings and Functional Insights

- This contrasts with non-catechol analogs, which lack this redox functionality .

- Stability in Formulations : Sulphate salts are preferred in pharmaceutical formulations for their prolonged shelf life compared to chloride salts, which may hydrolyze under humid conditions .

- Toxicity Profile: Quaternary ammonium compounds with aromatic hydroxyl groups (e.g., CAS 62-13-5) are classified as low-toxicity in occupational guidelines, whereas phosphonothioates (e.g., CAS 75-84-3-M2B41-S-103-69-5) are highly toxic and regulated under chemical weapon conventions .

Gaps in Literature

The provided evidence lacks direct studies on the target compound’s synthesis, crystallography, or pharmacokinetics. Further research is needed to elucidate its thermodynamic properties and industrial applicability relative to its analogs.

Biological Activity

Bis((2-(3,4-dihydroxyphenyl)-2-oxoethyl)methylammonium) sulphate , also known by its CAS number 93778-16-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O10S |

| Molecular Weight | 460.5 g/mol |

| IUPAC Name | [2-(3,4-dihydroxyphenyl)-2-oxoethyl]-methylazanium; sulfate |

| InChI Key | RDJANFDMGBFNOM-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various biological systems. The compound is believed to mimic or interfere with natural compounds in the body, potentially affecting signaling pathways and enzymatic activities.

Interaction with Biological Systems

- Hormonal Mimicry : The compound may interact with hormone receptors, leading to alterations in hormonal signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic processes, which could have implications in cancer therapy and metabolic disorders.

Cytotoxicity and Antiproliferative Effects

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, research indicates that it exhibits significant antiproliferative activity against breast cancer cells (MCF-7) and cervical cancer cells (HeLa).

Case Study: MCF-7 and HeLa Cell Lines

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

Antioxidant Activity

Another aspect of its biological activity is its antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases.

Antioxidant Efficacy Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 82% |

| Vitamin C (Control) | 93% |

These results indicate that while the compound exhibits significant antioxidant activity, it is slightly less effective than vitamin C as a standard antioxidant.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Current research emphasizes the need for comprehensive studies on its absorption, distribution, metabolism, and excretion (ADME).

Safety Studies

Preliminary toxicological assessments are necessary to ensure safety for potential therapeutic applications. These studies should focus on determining any adverse effects associated with long-term exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.